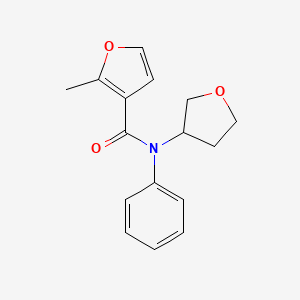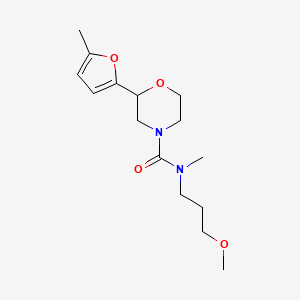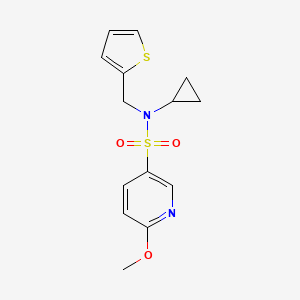
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide, also known as MPOF, is a synthetic compound that belongs to the furan class of organic molecules. MPOF has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide exerts its pharmacological effects by binding to and activating the mu-opioid receptor in the brain and spinal cord. This activation leads to the inhibition of pain signaling pathways and the release of endogenous opioids, resulting in analgesia and anti-inflammatory effects. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection. This compound has also been found to have a low potential for addiction and abuse, making it a safer alternative to traditional opioid drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound is a challenging compound to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for 2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide research, including the development of more efficient synthesis methods, the exploration of its potential applications in the treatment of neurodegenerative diseases, and the investigation of its safety and efficacy in clinical trials. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to identify any potential drug interactions or side effects.
Synthesemethoden
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methylfuran-3-carboxylic acid with oxalyl chloride and subsequent reaction with 3-hydroxytetrahydrofuran. The resulting compound is then treated with phenylmagnesium bromide to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of novel pain management drugs. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-15(8-10-20-12)16(18)17(14-7-9-19-11-14)13-5-3-2-4-6-13/h2-6,8,10,14H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUYHVMCVLNOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C2CCOC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,4-Bis[(2-methoxypyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B7677811.png)
![5-[2-(4-methoxyphenyl)ethylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7677817.png)

![N-[(3-chloro-4-methylphenyl)methyl]-3-(triazol-1-yl)propan-1-amine](/img/structure/B7677822.png)
![4-ethylsulfonyl-N-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7677830.png)
![4-(cyclopropanecarbonyl)-N-[(5-methylthiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7677835.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)propylamino]cyclopropane-1-carboxamide](/img/structure/B7677853.png)
![N-[(4-cyanophenyl)methyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7677877.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7677880.png)
![4-[2-(4-methoxyphenyl)ethylsulfonyl]-2H-triazole](/img/structure/B7677886.png)

![2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7677902.png)
![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7677913.png)
